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molecular formula C7H7NO3 B1355553 Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate CAS No. 30062-34-1

Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate

Cat. No. B1355553
M. Wt: 153.14 g/mol
InChI Key: GJLWQAUHCDNAEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08795630B2

Procedure details

In Example 22, 0.4006 g (2.611 mmol) of methyl 6-oxo-1,6-dihydropyridine-2-carboxylate and 0.4006 g (2.899 mmol) of potassium carbonate were combined in a 25 mL RBF. 1 mL of DMSO followed by 4 mL (64.25 mmol) of methyl iodide was added and the reaction refluxed for 4 hours. The solvent was removed under reduced pressure and the resulting oil was extracted with hot hexanes (8×25 mL), the extracts were combined and solvent removed to yield a yellow oil. Recrystallization from hexanes yielded the product as white/yellow crystals (0.1245 g, 28.52%). Melting Point: 56-57° C. IR: (Nujol) 3437.61, 1731.13, 1652.94, 1590.77, 1457.45, 1443.48, 1379.43, 1265.53, 1218.08, 1156.78, 1086.06, 900.89, 825.45, 817.06, 765.03, 755.48, 722.85 cm−1. 1H NMR: (500 MHz, CDCl3) 3.67 (s, 3H), 3.91 (s, 3H), 6.71 (dd, J=1.2, 9.1 Hz, 1H), 6.74 (dd, J=1.2, 6.8 Hz, 1H), 7.29 (dd, J=6.7, 9.1 Hz, 1H). 13C NMR: (126 MHz, CDCl3) 33.40, 52.90, 110.42, 124.46, 137.21, 138.21, 162.45, 162.70.
Quantity
0.4006 g
Type
reactant
Reaction Step One
Quantity
0.4006 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Four
Yield
28.52%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[NH:7][C:6]([C:8]([O:10][CH3:11])=[O:9])=[CH:5][CH:4]=[CH:3]1.[C:12](=O)([O-])[O-].[K+].[K+].CI>CS(C)=O>[CH3:12][N:7]1[C:2](=[O:1])[CH:3]=[CH:4][CH:5]=[C:6]1[C:8]([O:10][CH3:11])=[O:9] |f:1.2.3|

Inputs

Step One
Name
Quantity
0.4006 g
Type
reactant
Smiles
O=C1C=CC=C(N1)C(=O)OC
Step Two
Name
Quantity
0.4006 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
4 mL
Type
reactant
Smiles
CI
Step Four
Name
Quantity
1 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction refluxed for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the resulting oil was extracted with hot hexanes (8×25 mL)
CUSTOM
Type
CUSTOM
Details
solvent removed
CUSTOM
Type
CUSTOM
Details
to yield a yellow oil
CUSTOM
Type
CUSTOM
Details
Recrystallization from hexanes

Outcomes

Product
Name
Type
product
Smiles
CN1C(=CC=CC1=O)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.1245 g
YIELD: PERCENTYIELD 28.52%
YIELD: CALCULATEDPERCENTYIELD 28.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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